molecular formula C8H14O4 B1595506 Diisopropyl oxalate CAS No. 615-81-6

Diisopropyl oxalate

Cat. No. B1595506
CAS RN: 615-81-6
M. Wt: 174.19 g/mol
InChI Key: ITHNIFCFNUZYLQ-UHFFFAOYSA-N
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Description

Diisopropyl oxalate is a chemical compound with the molecular formula C8H14O4 . It has an average mass of 174.194 Da and a monoisotopic mass of 174.089203 Da . It is also known by other names such as Ethanedioic acid, bis(1-methylethyl) ester, and Oxalate de diisopropyle .


Synthesis Analysis

Diisopropyl oxalate can be synthesized from Oxalic acid . In the synthesis process, Oxalic acid (1 kg, 11.1 mol) is added to isopropyl alcohol (1700 mL) under stirring in a 5 L laboratory reactor . A clear solution forms, after which p-toluenesulfonic acid monohydrate (47.67 g, 2.5 mol) in 200 mL toluene is slowly added to the solution . The reaction mixture is heated up and stirred at reflux for 24 hours . The generated water is continuously removed by azeotrope with a Dean-Stark trap to drive the reaction to completion .


Molecular Structure Analysis

The molecular structure of Diisopropyl oxalate is represented by the InChI string: InChI=1S/C8H14O4/c1-5(2)11-7(9)8(10)12-6(3)4/h5-6H,1-4H3 . This structure is also available as a 2D Mol file .


Physical And Chemical Properties Analysis

Diisopropyl oxalate has a molecular weight of 174.1944 . The boiling temperature is 462 K . The enthalpy of vaporization is 57.8 kJ/mol at 433 K and 57.6 kJ/mol at 331 K .

Scientific Research Applications

1. Aggregation and Aggregate Size Effects on Extractable Iron and Aluminum

Diisopropyl oxalate plays a role in the extraction of iron and aluminum from soil aggregates. The study by Lima and Anderson (1997) observed that oxalate and dithionite-citrate-bicarbonate (DCB) extracted less Fe and Al from intact aggregates than from disaggregated samples, highlighting its role in soil science and mineral extraction processes (Lima & Anderson, 1997).

2. Significance in Geomycology, Biodeterioration, and Bioremediation

Gadd et al. (2014) emphasize the importance of oxalate in geomycological processes, including metal and mineral transformations, bioweathering, and mycogenic biomineral formation. These transformations have potential applications in environmental biotechnology and bioremediation, highlighting diisopropyl oxalate's significance in these fields (Gadd et al., 2014).

3. Synthesis and Chemical Properties

Research by Xu Guang-xin (2008) on the microwave-assisted synthesis of diisopentyl oxalate, a related compound, indicates that diisopropyl oxalate could be synthesized under similar conditions, thus pointing to its potential applications in chemical synthesis and industrial processes (Xu Guang-xin, 2008).

4. Oxalate-Degrading Enzymes in Medical and Environmental Applications

Svedružić et al. (2005) discuss the role of oxalate-degrading enzymes, which can be used in medical treatments for hyperoxaluria and other oxalate-related diseases, as well as in the production of transgenic plants and environmental bioremediation. This suggests potential medical and environmental applications of diisopropyl oxalate (Svedružić et al., 2005).

5. Electrochemical Applications

Chang, Saji, and Bard (1977) studied the electrochemical oxidation of oxalate in acetonitrile solutions, indicating the potential for diisopropyl oxalate in electrochemical applications and research (Chang, Saji, & Bard, 1977).

6. Biodegradable Polymer Drug Carriers

Hong et al. (2011) highlight the use of polyoxalate and copolyoxalate in drug-delivery systems, which are biocompatible and biodegradable. This research points to the potential use of diisopropyl oxalate in the development of biodegradable drug carriers (Hong et al., 2011).

Safety And Hazards

Diisopropyl oxalate is classified as a skin irritant, Category 2, and may cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapours, and avoid contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

dipropan-2-yl oxalate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H14O4/c1-5(2)11-7(9)8(10)12-6(3)4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITHNIFCFNUZYLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70210477
Record name Diisopropyl oxalate
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Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Diisopropyl oxalate

CAS RN

615-81-6
Record name Diisopropyl oxalate
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Record name Diisopropyl oxalate
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Record name 615-81-6
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Record name Diisopropyl oxalate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
52
Citations
HD Gottstein, MN Zook, JA Kuc̀ - Journal of Chromatography A, 1989 - Elsevier
… Dipropyl oxalate, and diisopropyl oxalate were synthesized … Diethyl oxalate and diisopropyl oxalate were prepared by the … at 7O”C, whereas diisopropyl oxalate was prepared by heating …
Number of citations: 13 www.sciencedirect.com
VN Rozanov, VÉ Vasserberg - Bulletin of the Academy of Sciences of the …, 1968 - Springer
… Actually, the stability, for example, of pure diisopropyl oxalate under the conditions of our … , there could be a formation of diisopropyl oxalate as a result of alcoholysis or transesterification…
Number of citations: 3 link.springer.com
AF Hegarty, P O'Neill - Synthesis, 1993 - thieme-connect.com
… The reaction of pentachlorophenylmagnesium chloride with diisopropyl oxalate gave the or-oxo ester 18, which reacted with pentamethylphenylmagnesium bromide to afford the …
Number of citations: 3 www.thieme-connect.com
C Haase, CR Sarko, M DiMare - The Journal of Organic Chemistry, 1995 - ACS Publications
… diethyl and diisopropyl oxalate and diethyl dimethylmalonate were … The XH NMR spectrum of 2a and diisopropyl oxalate at 20C gave … be assigned to diisopropyl oxalate. Significant line …
Number of citations: 117 pubs.acs.org
T Barsukova, T Sato, H Takumi, S Niwayama - RSC advances, 2022 - pubs.rsc.org
… For the selective monohydrolysis of diisopropyl oxalate, 3, the isopropyl group is bulkier than the ethyl group, and therefore under the same conditions as above, it was more resistant to …
Number of citations: 3 pubs.rsc.org
E Amadio, L Toniolo - Journal of Organometallic Chemistry, 2014 - Elsevier
… Diisopropyl oxalate is formed with minor amounts of diisopropyl carbonate and acetone. … between BQ, H 2 BQ and the products (diisopropyl oxalate (O), diisopropyl carbonate (C) and …
Number of citations: 3 www.sciencedirect.com
EE Smissman, MD Corbett, S El-Antably… - The Journal of …, 1972 - ACS Publications
… p-Benzylphenyl Isopropyl Ether (8).—p-Benzylphenol (9.2g, 0.05 mol), NaH (0.23 g of a 54.4% suspension in mineral oil, 0.05 mol), and 30 ml of diisopropyl oxalate were …
Number of citations: 12 pubs.acs.org
GA Russell, SA Weiner - Journal of the American Chemical …, 1967 - ACS Publications
… by the additionof diisopropyl oxalate. Reduction of diisopropyl oxalate gave a spectrum that was … Reduction of a mixture of diethyloxalate and diisopropyl oxalate yielded mainly a radical …
Number of citations: 32 pubs.acs.org
D Othmer, D Zudkevitch - Industrial & Engineering Chemistry, 1959 - ACS Publications
T jatf. nt heats of vaporization oi liquids are essential in calculations, derivations, and other theoretical func-tions, also in engineering design prob-lems in heat transfer, evaporation, dis-…
Number of citations: 19 pubs.acs.org
II Lapkin, YP Dormidontov - Chemistry of Heterocyclic Compounds, 1967 - Springer
Investigation of the thermal stability of halogenometalalkoxides obtained by reacting Grignard compounds with esters of oxalic acid and containing an indolyl group, is continued. …
Number of citations: 1 link.springer.com

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